molecular formula C22H23N3O3S B2820664 N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide CAS No. 894011-44-0

N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide

Cat. No.: B2820664
CAS No.: 894011-44-0
M. Wt: 409.5
InChI Key: SOGXFBQYCABCTB-UHFFFAOYSA-N
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Description

The compound N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide features a 1,3-thiazole core substituted with methyl (C4) and phenyl (C2) groups. The thiazole ring is connected via an ethyl linker to an ethanediamide group, which is further functionalized with a 2-methoxy-5-methylphenyl substituent.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-9-10-18(28-3)17(13-14)25-21(27)20(26)23-12-11-19-15(2)24-22(29-19)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGXFBQYCABCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide” typically involves the reaction of an oxalyl chloride derivative with appropriate amines. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran. The reaction conditions often include low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and thiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study Example :
A study exploring the anticancer effects of thiazole derivatives demonstrated that certain analogs could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential for therapeutic development against various cancers .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. Research into related compounds has revealed their efficacy as inhibitors of urease, an enzyme linked to various health conditions, including kidney stones and gastric disorders.

Data Table: Urease Inhibition IC50 Values

CompoundIC50 (µM)Reference
Compound A0.0019 ± 0.0011
Compound B0.0532 ± 0.9951
N'-(2-methoxy...)TBDCurrent Research

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, showcasing the potential potency of these compounds.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding the mechanism of action and optimizing the compound for enhanced activity.

Insights from Docking Studies :
The docking results indicate favorable interactions with active sites of target proteins, which could lead to the design of more effective derivatives with improved pharmacokinetic properties .

Antioxidant Properties

Compounds similar to N'-(2-methoxy...) have also been evaluated for their antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases.

Research Findings :
A comparative study showed that thiazole derivatives exhibited significant radical scavenging activity, suggesting their potential use as therapeutic agents in oxidative stress-related conditions .

Future Directions and Research Opportunities

Given the promising applications of N'-(2-methoxy...) in medicinal chemistry and pharmacology, further research is warranted:

  • Synthesis of Derivatives : Developing new derivatives to enhance potency and selectivity for specific biological targets.
  • In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile.

Mechanism of Action

The mechanism of action for “N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Class Core Structure Key Substituents Biological Activity Synthesis Highlights Reference
Target Compound Thiazole-ethanediamide 4-Methyl-2-phenylthiazole, diamide Not reported Likely hydrazide intermediates
Thiadiazole-Benzamide Thiadiazole-benzamide Isoxazole, phenyl Not reported Hydroxylamine condensation
Thiazole-Hydrazinecarbothioamide Thiazole-thioamide Phenyl, methyl Anticancer (IC50 ~1.6 μg/mL) α-Halo ketone reactions
Triazole-Sulfonyl Triazole-sulfonyl Fluoroaryl, sulfonyl Antifungal, antibacterial Hydrazinecarbothioamide cyclization

Biological Activity

N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound, supported by data tables and research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylphenyl derivatives with thiazole derivatives. The synthesis typically employs standard organic chemistry techniques, including amidation reactions using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in DMF (Dimethylformamide) as a solvent .

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown moderate to good activity against various bacterial strains. The biological screening of related compounds suggests that those with specific substituents on the thiazole ring enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Thiazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli1532
Compound BS. aureus1816
Compound CP. aeruginosa1264

Note: Data derived from various studies on thiazole derivatives .

Anti-inflammatory Activity

The thiazole moiety is also associated with anti-inflammatory effects. In vitro studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Antibacterial Screening

In a study conducted by Mhaske et al., a series of thiazole derivatives were synthesized and screened for antibacterial activity. Among these, certain derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological potency .

Study 2: Inhibition of Urease Activity

Another study focused on urease inhibitors demonstrated that compounds structurally related to this compound showed significant urease inhibition. The results indicated that the presence of specific functional groups could enhance inhibitory effects, making these compounds candidates for further development in treating urease-related conditions .

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